molecular formula C25H23NO4 B2776333 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid CAS No. 2230803-11-7

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid

Cat. No.: B2776333
CAS No.: 2230803-11-7
M. Wt: 401.462
InChI Key: LSXXSCCTUORMIS-UHFFFAOYSA-N
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Description

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its versatile chemical nature. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by a series of reactions including alkylation, amidation, and esterification to introduce the propanoic acid moiety. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling efficiently, ensuring high yields and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein interactions and enzyme mechanisms.

    Medicine: For the development of new pharmaceuticals and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds. This compound’s ability to act as a protecting group is crucial in the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid apart is its specific structure, which allows for unique interactions in peptide synthesis. Its ability to protect the amino group while being easily removable under mild conditions makes it highly valuable in synthetic chemistry .

Properties

IUPAC Name

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16(24(27)28)18-8-6-7-17(13-18)14-26-25(29)30-15-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXXSCCTUORMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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